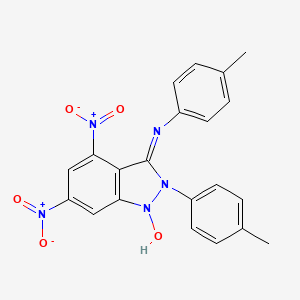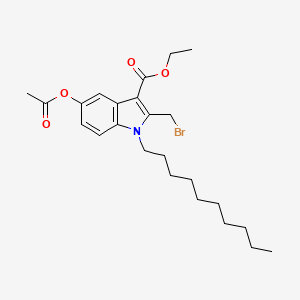![molecular formula C26H28N2O3 B15010646 N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)
N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl ring, and a cyclohexylidene moiety
Preparation Methods
The synthesis of N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the acetylamino phenyl derivative, followed by the introduction of the cyclohexylidene group through a series of condensation reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl ring are replaced by other groups under the influence of catalysts and specific reagents.
Scientific Research Applications
N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group and the phenyl ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-{4-[(3-{(E)-1-[4-(AMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE: This compound lacks the acetyl group, which may result in different biological activities and chemical properties.
N-{4-[(3-{(E)-1-[4-(METHYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE: The presence of a methylamino group instead of an acetylamino group can lead to variations in reactivity and biological effects.
The uniqueness of N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H28N2O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[4-[(E)-[(3E)-3-[(4-acetamidophenyl)methylidene]-5-ethyl-2-oxocyclohexylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C26H28N2O3/c1-4-19-13-22(15-20-5-9-24(10-6-20)27-17(2)29)26(31)23(14-19)16-21-7-11-25(12-8-21)28-18(3)30/h5-12,15-16,19H,4,13-14H2,1-3H3,(H,27,29)(H,28,30)/b22-15+,23-16+ |
InChI Key |
RVXPMLMYDJUHRK-QAOSGDJLSA-N |
Isomeric SMILES |
CCC1C/C(=C\C2=CC=C(C=C2)NC(=O)C)/C(=O)/C(=C/C3=CC=C(C=C3)NC(=O)C)/C1 |
Canonical SMILES |
CCC1CC(=CC2=CC=C(C=C2)NC(=O)C)C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15010564.png)

![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15010574.png)
![2-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15010584.png)


![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![4,6-Bis(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15010622.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15010635.png)
![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)


